molecular formula C7H2Br2F4 B12933666 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene

1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene

Cat. No.: B12933666
M. Wt: 321.89 g/mol
InChI Key: RMPVGJHFYFWHRI-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene typically involves the bromination of difluoromethyl-substituted benzene derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron(III) bromide or aluminum tribromide. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the benzene ring .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to obtain high-quality products.

Chemical Reactions Analysis

1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene involves its interaction with various molecular targets. In biochemical applications, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance provided by the bromine atoms. These factors contribute to its unique reactivity profile in various synthetic transformations.

Comparison with Similar Compounds

1-Bromo-4-(bromodifluoromethyl)-2,3-difluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H2Br2F4

Molecular Weight

321.89 g/mol

IUPAC Name

1-bromo-4-[bromo(difluoro)methyl]-2,3-difluorobenzene

InChI

InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(9,12)13)5(10)6(4)11/h1-2H

InChI Key

RMPVGJHFYFWHRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)Br)F)F)Br

Origin of Product

United States

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